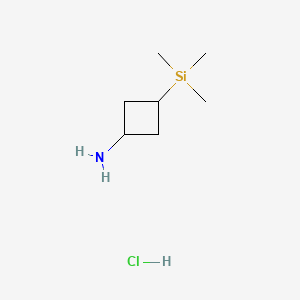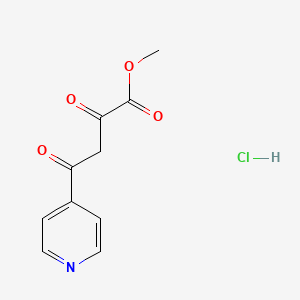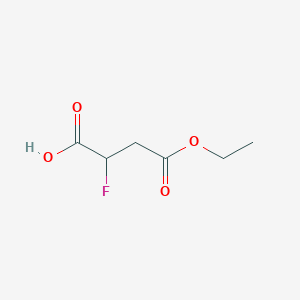
4-Ethoxy-2-fluoro-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-fluoro-4-oxobutanoic acid is an organic compound that belongs to the class of fatty acid esters It is characterized by the presence of an ethoxy group, a fluoro substituent, and a ketone functional group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-fluoro-4-oxobutanoic acid typically involves the esterification of 4-oxobutanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of acidic catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-fluoro-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-ethoxy-2-fluoro-4-hydroxybutanoic acid.
Substitution: The fluoro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-Ethoxy-2-fluoro-4-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2-fluoro-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-fluoro-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells The presence of the fluoro substituent can enhance its binding affinity to target proteins, leading to more potent biological effects
Comparison with Similar Compounds
4-Ethoxy-2-fluoro-4-oxobutanoic acid can be compared with other similar compounds such as:
4-Ethoxy-4-oxobutanoic acid: Lacks the fluoro substituent, resulting in different chemical properties and reactivity.
2-Fluoro-4-oxobutanoic acid: Lacks the ethoxy group, leading to variations in its chemical behavior and applications.
4-Ethoxy-2,4-dioxobutanoic acid:
The presence of both the ethoxy and fluoro groups in this compound makes it unique and potentially more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C6H9FO4 |
|---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
4-ethoxy-2-fluoro-4-oxobutanoic acid |
InChI |
InChI=1S/C6H9FO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
ZHOIAPQJVQTSHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



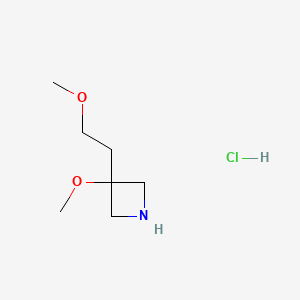
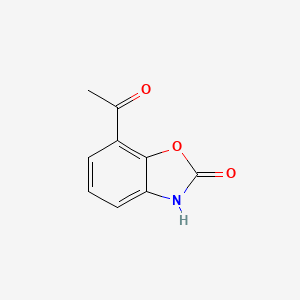

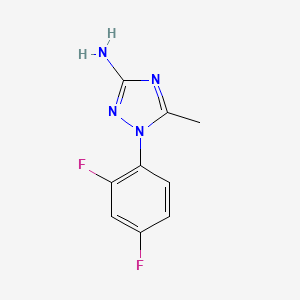
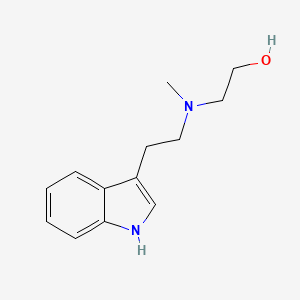
![1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13452152.png)

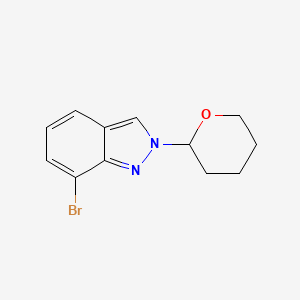
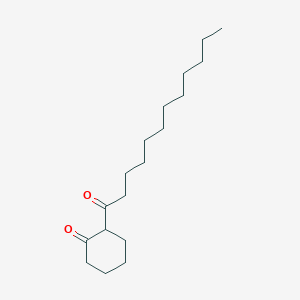
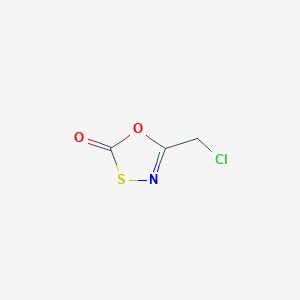
![(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine](/img/structure/B13452188.png)
